2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile
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Overview
Description
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile is an organic compound with a molecular formula of C10H12N2S. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them significant in various fields such as medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Mode of Action
It’s known that benzothiazole derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, anticancer, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal and anti-inflammatory activities .
Result of Action
It’s known that benzothiazole derivatives have shown significant biological activities in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with acetonitrile under suitable conditions. One common method includes the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile
- 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylacetonitrile
Uniqueness
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetonitrile is unique due to the presence of the methyl group at the 6-position, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy in certain applications .
Properties
CAS No. |
1016773-88-8 |
---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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